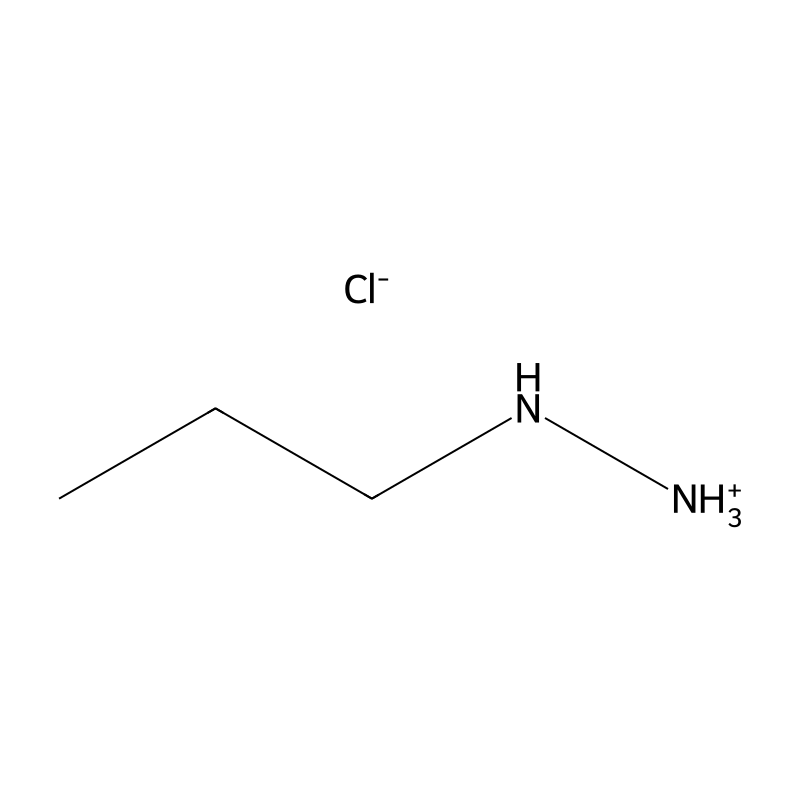

n-Propylhydrazine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

n-Propylhydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 110.59 g/mol. It is classified as a hydrazine derivative, which is characterized by the presence of two nitrogen atoms bonded to each other and to hydrogen atoms. This compound appears as a colorless to pale yellow liquid or solid, depending on its purity and form, and it has applications in various chemical syntheses and biological studies.

The biological activity of n-propylhydrazine hydrochloride has been explored in various contexts:

- Antitumor Activity: Some studies have indicated that hydrazine derivatives exhibit antitumor properties, potentially through mechanisms involving the inhibition of tumor cell proliferation .

- Neurotoxicity: Like other hydrazines, n-propylhydrazine hydrochloride can be neurotoxic, leading to concerns regarding its safety in biological applications .

Synthesis of n-propylhydrazine hydrochloride typically involves the reaction of propylamine with hydrazine hydrate in the presence of hydrochloric acid. The general reaction can be represented as follows:

This method allows for the efficient production of n-propylhydrazine hydrochloride under controlled conditions .

n-Propylhydrazine hydrochloride finds applications in several fields:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment due to its potential antitumor properties.

- Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

- Research: It is used in laboratory settings for biological assays and studies related to hydrazine derivatives.

Studies on n-propylhydrazine hydrochloride's interactions reveal its potential effects on biological systems:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .

- Toxicological Studies: Investigations into its toxicological profile have shown that it can induce oxidative stress and neurotoxicity, necessitating careful handling during experiments .

n-Propylhydrazine hydrochloride shares structural similarities with several other hydrazine derivatives. Here are some comparable compounds along with their unique characteristics:

| Compound | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Isobutylhydrazine hydrochloride | 237064-47-0 | 0.86 | Larger alkyl group; different steric properties |

| Isopropylhydrazine hydrochloride | 16726-41-3 | 0.71 | Secondary carbon structure affecting reactivity |

| Cyclopropylhydrazine hydrochloride | 213764-25-1 | 0.80 | Cyclic structure influencing stability |

| 2-Methylpropan-1-amine hydrochloride | 5041-09-8 | 0.57 | Different amine structure affecting properties |

| 1,4-Diaminobutane dihydrochloride | 33393-7 | 0.57 | Longer chain; different functional groups |

These compounds highlight the diversity within hydrazines and their potential applications based on structural variations.